molecular formula C20H19ClN6O B10788124 Rhosin (hydrochloride)

Rhosin (hydrochloride)

Cat. No.: B10788124
M. Wt: 394.9 g/mol
InChI Key: SFRGBDFQSLZYLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rhosin hydrochloride is a potent and selective inhibitor of the RhoA subfamily of Rho GTPases, targeting the RhoA-GEF interaction with a dissociation constant (Kd) of ~0.4 µM . It suppresses RhoA activation by blocking its interaction with guanine nucleotide exchange factors (GEFs), thereby inhibiting downstream processes such as actomyosin contractility, focal adhesion dynamics, and cell migration . Unlike broad-spectrum Rho GTPase inhibitors, Rhosin exhibits high specificity for RhoA without affecting Cdc42 or Rac1 signaling pathways .

In cancer research, Rhosin hydrochloride reduces tumor cell migration and metastasis by altering actin cytoskeleton dynamics. For example, in U87 glioblastoma cells, Rhosin repositions actin from the cell periphery to the cytoplasm, impairing mesenchymal migration . It also demonstrates in vivo efficacy, reducing lung metastasis nodules in murine models of breast cancer (4T1 and B16BL6 cells) at doses of 40 mg/kg . Beyond oncology, Rhosin modulates neuronal plasticity and stress resilience by enhancing dendritic spine density in the nucleus accumbens .

Properties

Molecular Formula

C20H19ClN6O

Molecular Weight

394.9 g/mol

IUPAC Name

2-amino-3-(1H-indol-3-yl)-N-(quinoxalin-6-ylmethylideneamino)propanamide;hydrochloride

InChI

InChI=1S/C20H18N6O.ClH/c21-16(10-14-12-24-17-4-2-1-3-15(14)17)20(27)26-25-11-13-5-6-18-19(9-13)23-8-7-22-18;/h1-9,11-12,16,24H,10,21H2,(H,26,27);1H

InChI Key

SFRGBDFQSLZYLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NN=CC3=CC4=NC=CN=C4C=C3)N.Cl

Origin of Product

United States

Preparation Methods

. The synthetic route typically involves:

Chemical Reactions Analysis

Rhosin (hydrochloride) undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Cancer Research

  • Inhibition of Breast Cancer Cell Proliferation :
    • Rhosin has been shown to significantly inhibit the proliferation and invasion of breast cancer cells, particularly MCF7 cells. It reduces mammosphere formation, which is associated with tumorigenic potential, by dose-dependently decreasing RhoA activity .
    • In vitro studies indicated that Rhosin induces apoptosis in breast cancer cells while not affecting non-tumorigenic epithelial cells, highlighting its specificity towards malignant cells .
  • Mechanistic Insights :
    • The compound's ability to inhibit RhoA-mediated pathways suggests its potential as a therapeutic agent in combating cancer metastasis. By suppressing actin stress fiber formation and focal adhesion assembly, Rhosin can disrupt the migratory capabilities of cancer cells .

Neurological Applications

  • Neurite Outgrowth :
    • Rhosin promotes neurite outgrowth in neuronal cell lines (e.g., PC12 cells) when used in conjunction with nerve growth factor (NGF). This effect is indicative of its potential use in neuroregenerative therapies .
  • Stress Resiliency :
    • Recent studies have indicated that Rhosin enhances stress resiliency by promoting synaptic plasticity in dopaminergic neurons, suggesting its applicability in treating stress-related disorders and neurodegenerative diseases .

Case Studies and Experimental Findings

StudyFocusFindings
Marchioni et al. (2012)Breast CancerDemonstrated that Rhosin inhibits mammosphere formation and induces apoptosis in MCF7 cells .
MedChemExpress ReportGeneral ActivityConfirmed that Rhosin specifically inhibits RhoA-GEF interactions without affecting Cdc42 or Rac1 .
PMC Article (2023)Platelet AggregationShowed reversible inhibition of platelet aggregation by Rhosin, indicating potential as an antiplatelet drug candidate .

Comparison with Similar Compounds

Mechanisms of Action and Specificity

Compound Target Mechanism of Action Specificity Notes
Rhosin Hydrochloride RhoA Binds RhoA-GEF interface, blocking activation No cross-reactivity with Cdc42, Rac1, or other GEFs
CCG-1423 RhoA/Transcriptional pathways Inhibits SRF-mediated transcription and RhoA signaling Less specific; affects transcriptional regulation beyond RhoA
NSC23766 Rac1 Blocks Rac1-GEF interaction (e.g., Tiam1) Selective for Rac1 over RhoA or Cdc42
ML141 Cdc42 Competes with GTP for Cdc42 binding Specific for Cdc42

Key Insights :

  • Rhosin’s direct inhibition of RhoA-GEF interaction contrasts with CCG-1423’s broader transcriptional effects .
  • NSC23766 and ML141 target distinct GTPases (Rac1 and Cdc42), making them complementary to Rhosin in pathway-specific studies .

Efficacy in Migrastatic Activity

In Vitro Migration Assays (U87 Glioblastoma)
Compound Wound Closure (24h) Actin Dynamics Alteration Synergy in Combination Therapy
Rhosin Hydrochloride 67% (vs. control) Actin relocalization to cytoplasm; stress fiber formation Yes (48% closure with CCG-1423)
CCG-1423 67% (vs. control) Minimal actin redistribution Yes
NSC23766 Not tested Disrupts lamellipodia formation Not reported

Key Insights :

  • Rhosin and CCG-1423 alone show moderate efficacy (67% wound closure), but their combination reduces closure to 48%, indicating synergistic migrastatic effects .
  • Rhosin uniquely induces actin stress fibers and cytoplasmic repositioning, impairing cell polarization .

Key Insights :

  • Rhosin’s dual application in oncology and neuroscience underscores its versatility, unlike NSC23766 or ML141, which are primarily used in cancer models .

Limitations and Challenges

  • Rhosin Hydrochloride : Requires precise dosing (e.g., 10 µM in GNE mutant cells; higher concentrations are cytotoxic) .
  • CCG-1423 : Off-target transcriptional effects limit mechanistic specificity .
  • NSC23766/ML141 : Narrow focus on Rac1/Cdc42 restricts utility in RhoA-dominant pathologies .

Biological Activity

Rhosin (hydrochloride) is a potent inhibitor of the Rho GTPase family, specifically targeting RhoA, which plays a critical role in various cellular processes including cell migration, invasion, and proliferation. This article provides a comprehensive overview of the biological activity of Rhosin, supported by data tables and research findings.

  • Chemical Name : D-Tryptophan (2E)-2-(6-quinoxalinylmethylene)hydrazide hydrochloride
  • Molecular Formula : C20H18N6O·HCl
  • Molecular Weight : 431.318 g/mol
  • Purity : ≥98%
  • Solubility : Soluble in DMSO at 10 mg/mL

Rhosin acts as a selective inhibitor of RhoA by preventing its interaction with guanine nucleotide exchange factors (GEFs), which are crucial for RhoA activation. The dissociation constant (K_d) for RhoA is approximately 354 nM, indicating a strong binding affinity. Notably, Rhosin does not affect the binding of other Rho GTPases such as Rac1 or Cdc42 to their respective GEFs .

In Vitro Studies

  • Cell Migration and Invasion :
    • Rhosin significantly suppresses RhoA/C-mediated breast cancer cell migration and invasion in vitro. This effect is particularly relevant for therapeutic strategies against metastatic cancer .
  • Induction of Neurite Outgrowth :
    • In synergy with nerve growth factor (NGF), Rhosin promotes neurite outgrowth, suggesting potential applications in neurodegenerative conditions .
  • Induction of Apoptosis :
    • Studies have shown that Rhosin can induce apoptosis in various cancer cell lines without affecting the cell cycle progression. For instance, treatment with 100 μM Rhosin resulted in significant cell death in B16BL6 and 4T1 cells .

In Vivo Studies

In animal models, specifically using C57BL/6J and Balb/c mice injected with B16BL6 and 4T1 cells, administration of Rhosin at doses of 10 or 30 mg/kg led to a dose-dependent reduction in lung metastases. This was evidenced by a decrease in the number of pulmonary metastatic nodules and reduced photon flux from tumor cells .

Structure-Activity Relationship (SAR)

Recent studies have explored the structure-activity relationship of Rhosin analogs, identifying modifications that enhance its antiplatelet activity. Key findings include:

  • The presence of a quinoline group optimally attached to hydrazine at the 4-position enhances potency.
  • Halogen substituents at the 7- or 8-position also contribute to improved activity.
  • The S-enantiomer of G04 (an analog of Rhosin) exhibits significantly greater potency compared to its counterpart, indicating the importance of chirality in therapeutic efficacy .

Comparative Table of Biological Activities

Activity TypeEffectReference
Cell Migration/InvasionSuppressed in breast cancer cells
Neurite OutgrowthInduced in synergy with NGF
Apoptosis InductionSignificant cell death at 100 μM
Antiplatelet ActivityInhibited platelet aggregation
Tumor Metastasis ReductionDose-dependent decrease in lung metastases

Case Studies

  • Breast Cancer Metastasis :
    • A study demonstrated that Rhosin effectively inhibited the migration and invasion capabilities of breast cancer cells through the downregulation of the RhoA signaling pathway .
  • Platelet Activation :
    • Research highlighted that Rhosin/G04 inhibited platelet activation by blocking RhoA signaling pathways, showcasing its potential as an antiplatelet agent .

Q & A

Q. What is the molecular mechanism by which Rhosin hydrochloride inhibits RhoA activity?

Rhosin hydrochloride specifically targets the RhoA subfamily of Rho GTPases by binding to RhoA with high affinity (Kd ≈ 0.4 µM) and disrupting RhoA-GEF (guanine nucleotide exchange factor) interactions. This prevents RhoA activation, which is critical for its role in cytoskeletal dynamics, cell migration, and apoptosis. Unlike pan-Rho inhibitors, Rhosin does not interfere with Cdc42 or Rac1, ensuring selective pathway modulation . Methodological Insight : To validate RhoA inhibition, researchers commonly use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics. Functional assays include RhoA-GTP pull-down assays and immunofluorescence to assess cytoskeletal reorganization .

Q. How should Rhosin hydrochloride be prepared and stored to ensure experimental reproducibility?

Rhosin hydrochloride is typically stored as a powder at -20°C (stable for 3 years) or dissolved in DMSO (50–100 mg/mL, ~126–253 mM) at -80°C (stable for 1–2 years). Solubility in aqueous buffers (e.g., PBS) is limited (~15 mg/mL), necessitating low-frequency sonication to avoid precipitation . Critical Consideration : DMSO stock solutions should be aliquoted to prevent freeze-thaw cycles and hygroscopic degradation. Purity (≥98%) must be verified via HPLC before use .

Q. What in vitro models are appropriate for studying Rhosin's pro-apoptotic effects?

Rhosin induces apoptosis in cancer cell lines (e.g., B16BL6 melanoma and 4T1 breast cancer cells) at concentrations of 30–100 µM. Recommended models include:

  • 2D monolayer cultures : Dose-response assays (24–72 hr) with Annexin V/PI staining or caspase-3 activation as endpoints.
  • 3D spheroid models : MCF7-derived mammary spheroids treated with Rhosin show reduced spheroid size and RhoA/p-MLC1 activity (EC50 ≈ 30–50 µM) .
    Validation Tip : Pair apoptosis assays with RhoA activity measurements (e.g., G-LISA) to confirm on-target effects .

Advanced Research Questions

Q. How can researchers optimize Rhosin dosing in complex 3D cell models to balance efficacy and toxicity?

In 3D systems (e.g., tumor spheroids), Rhosin's penetration efficiency and metabolic stability are critical. Key steps include:

Dose Titration : Start with EC50 values (30–50 µM) and adjust based on spheroid size and viability (MTT assay).

Pharmacokinetic Profiling : Monitor intracellular Rhosin levels via LC-MS to assess retention time and metabolite formation.

Combination Studies : Test synergy with chemotherapeutics (e.g., paclitaxel) to reduce effective doses .
Challenge : Hypoxic cores in spheroids may require higher doses or prolonged exposure. Multiphoton microscopy can visualize spatial drug distribution .

Q. What experimental strategies address contradictions in Rhosin's reported EC50 values across studies?

Discrepancies in EC50 (e.g., 30–50 µM in spheroids vs. 100 µM in monolayer cultures) arise from model-specific variables:

Variable Impact on EC50 Mitigation Strategy
Cell densityHigher density → ↑ EC50Standardize seeding protocols
Extracellular matrixMatrigel → ↓ drug diffusionUse low-growth-factor ECM alternatives
Assay durationProlonged exposure → ↓ EC50Time-course experiments
Recommendation : Include positive controls (e.g., Y-27632 for Rho kinase) and normalize data to RhoA activity .

Q. How do in vivo models of stress resilience elucidate Rhosin's neuroplasticity effects?

In social defeat stress models, Rhosin (40 mg/kg, subcutaneous) prevents stress-induced behaviors (e.g., social avoidance, sucrose preference deficits) in C57BL/6J mice. Key endpoints include:

  • Behavioral assays : Social interaction tests, open-field locomotion.
  • Neurophysiology : Patch-clamp recordings in nucleus accumbens (NAc) D1-MSNs to measure hyperexcitability.
  • Morphometry : Dendritic spine density quantification via Golgi staining .
    Technical Note : Systemic administration 15 minutes pre-stress optimizes RhoA inhibition during acute stress responses. Use bilateral NAc infusions (30 µM) for localized effects .

Q. What analytical methods are critical for validating Rhosin's target engagement in vivo?

  • Western blotting : Measure RhoA-GTP levels in tissue lysates using anti-active RhoA antibodies.
  • Microdialysis : Monitor extracellular RhoA activity in real-time within brain regions (e.g., NAc).
  • Mass spectrometry : Quantify Rhosin and metabolites in plasma/brain homogenates to correlate pharmacokinetics with efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.